5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine
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Overview
Description
5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with imidazole derivatives under specific conditions. One common method includes the use of a copper-catalyzed reaction where 3,4,5-trifluoroaniline is reacted with imidazole in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. High-pressure reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the trifluorophenyl ring .
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The trifluorophenyl group enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylacetic acid
Uniqueness
5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is unique due to the presence of both the trifluorophenyl group and the imidazole ring, which confer distinct chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1H-imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZXAGGSFPTBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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